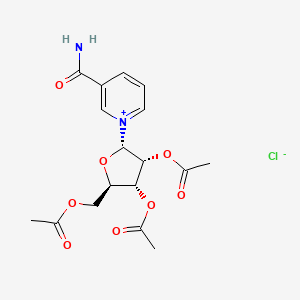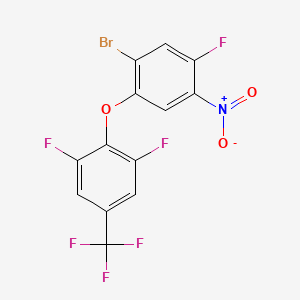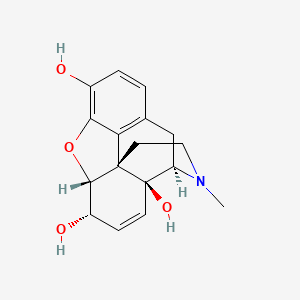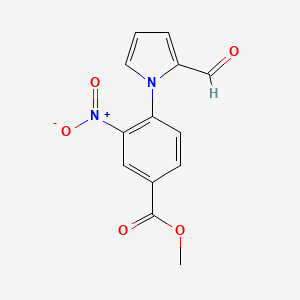
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate is an organic compound with the molecular formula C14H12N2O4. This compound is characterized by the presence of a pyrrole ring, a formyl group, and a nitrobenzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Nitration: The nitration of the benzoate ester can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoic acid
Reduction: Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of pyrrole-containing compounds with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-(2-formyl-1H-pyrrol-1-YL)benzoate: Lacks the nitro group, which affects its reactivity and biological activity.
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-aminobenzoate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-methoxybenzoate: Contains a methoxy group, which influences its solubility and reactivity.
The uniqueness of this compound lies in its combination of a formyl group, a nitro group, and a pyrrole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H10N2O5 |
|---|---|
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
methyl 4-(2-formylpyrrol-1-yl)-3-nitrobenzoate |
InChI |
InChI=1S/C13H10N2O5/c1-20-13(17)9-4-5-11(12(7-9)15(18)19)14-6-2-3-10(14)8-16/h2-8H,1H3 |
Clé InChI |
RDVIBYFJFTZEKZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



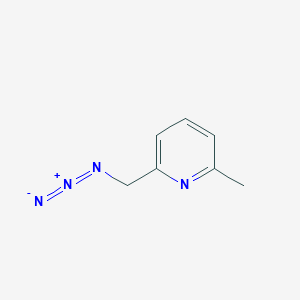
![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)
![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
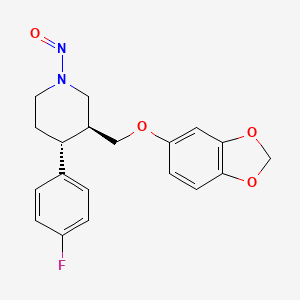
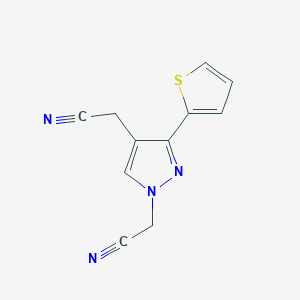
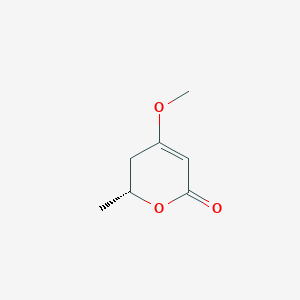
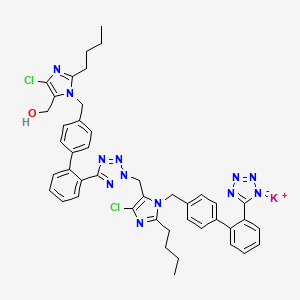
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)

